![molecular formula C23H26O10 B8086837 Methylnissolin-3-O-glucoside](/img/structure/B8086837.png)
Methylnissolin-3-O-glucoside
Overview
Description
Methylnissolin-3-O-glucoside is a useful research compound. Its molecular formula is C23H26O10 and its molecular weight is 462.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methylnissolin-3-O-glucoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methylnissolin-3-O-glucoside including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Methylnissolin-3-O-glucoside's Anti-Inflammatory and Hepatoprotective Effects : This compound has demonstrated notable anti-inflammatory effects. It suppresses the release of pro-inflammatory cytokines such as iNOS, COX-2, IL-1β, IL-6, and TNF-α in LPS-stimulated RAW 264.7 cells. This suggests a potential role in treating liver injuries, as it also showed hepatoprotective effects in LPS/D-gal-induced acute liver injury mice (Aobulikasimu et al., 2022).
Inhibition of Obesity-Induced Inflammatory Responses : Methylnissolin-3-O-glucoside inhibited lipid accumulation and the production of IL-6 and MCP-1 in an adipocyte-macrophage co-culture. This indicates its potential in preventing obesity-related inflammatory status (Lee et al., 2022).
Phytochemical Studies : Methylnissolin-3-O-glucoside has been isolated and identified in various phytochemical studies, revealing its presence in traditional Chinese medicine formulations and suggesting a role in traditional therapeutic applications (Lee et al., 2008).
Effects on Pro-inflammatory Cytokine Production : Isolated from Astragalus membranaceus, Methylnissolin-3-O-glucoside was investigated for its effects on lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells. This study contributes to understanding its potential anti-inflammatory properties (Li et al., 2014).
Isolation from Astragalus Mongholicus : Initially isolated from Astragalus mongholicus roots, Methylnissolin-3-O-glucoside was identified through spectral analyses and chemical conversions, indicating the compound's natural origin and potential for therapeutic applications (Subarnas et al., 1991).
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(6aR,11aR)-9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O10/c1-28-14-6-5-11-13-9-30-15-7-10(3-4-12(15)20(13)33-21(11)22(14)29-2)31-23-19(27)18(26)17(25)16(8-24)32-23/h3-7,13,16-20,23-27H,8-9H2,1-2H3/t13-,16+,17+,18-,19+,20-,23+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIXSTFFMHVOMF-PBGSHFJYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylnissolin-3-O-glucoside |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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